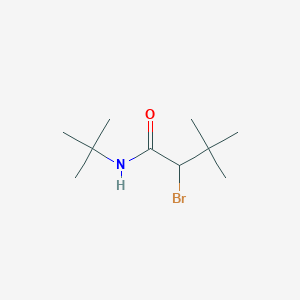

2-bromo-N-tert-butyl-3,3-dimethylbutanamide

Description

Properties

IUPAC Name |

2-bromo-N-tert-butyl-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BrNO/c1-9(2,3)7(11)8(13)12-10(4,5)6/h7H,1-6H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBXIPPQGIROOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383553 | |

| Record name | 2-Bromo-N-tert-butyl-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14387-96-3 | |

| Record name | 2-Bromo-N-tert-butyl-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Reaction Conditions

Key reagents include N-bromosuccinimide (NBS) or molecular bromine (Br₂), often in the presence of radical initiators such as azobisisobutyronitrile (AIBN) . Solvents like dichloromethane (DCM) or chloroform are employed due to their inertness and ability to stabilize reactive intermediates.

A study by Talaty et al. (1998) demonstrated that using magnesium bromide (MgBr₂) in toluene at elevated temperatures (80–100°C) achieves an 87% yield. The reaction proceeds via a polar mechanism, where MgBr₂ acts as a Lewis acid to polarize the carbonyl group, facilitating bromine attack at the β-position.

Table 1: Bromination Reaction Parameters

Mechanistic Insights

The bromination mechanism varies with the reagent:

-

NBS/AIBN : Generates bromine radicals, leading to a radical chain mechanism . Hydrogen abstraction at the β-carbon forms a radical intermediate, which reacts with Br₂ to yield the brominated product.

-

MgBr₂-assisted bromination : Polarizes the carbonyl oxygen, increasing electrophilicity at the β-carbon. Bromine attacks via an SN2-like pathway , with MgBr₂ stabilizing the transition state.

Grignard Reagent-Based Synthesis

An alternative route involves the reaction of N-tert-butyl-3,3-dimethylbutanimine with Grignard reagents followed by bromination. This method is advantageous for introducing steric and electronic modifications early in the synthesis.

Reaction Protocol

Moss and Powell (1998) reported that treating N-tert-butyl-3,3-dimethylbutanimine with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at −78°C forms a magnesium enolate intermediate. Subsequent quenching with bromine or NBS yields the target compound.

Key Observations :

Byproduct Formation and Mitigation

Competing pathways may generate N-tert-butyl-2-hydroxy-3,3-dimethylbutanimine or 2,3,3-trimethylbutanamide derivatives. These are suppressed by:

-

Strict temperature control (−78°C to 0°C).

-

Gradual addition of bromine to avoid local excess.

Catalytic Methods for Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. A patent by Zhou et al. (2017) describes a catalytic system using hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄) in N-methylpyrrolidone (NMP) at 150°C. While developed for N-tert-butyl benzenesulfonamide, this method is adaptable to brominated amides by substituting bromine sources.

Advantages :

Table 2: Catalytic Bromination Parameters

| Catalyst | Solvent | Temperature (°C) | Conversion (%) | Purity (%) |

|---|---|---|---|---|

| HfCl₄ | NMP | 150 | 95.5 | 98.8 |

| ZrCl₄ | Toluene | 150 | 88.2 | 97.1 |

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| MgBr₂-Assisted Bromination | 87 | 95 | Moderate | High |

| Grignard Route | 78 | 92 | Low | Moderate |

| HfCl₄ Catalytic | 95.5 | 98.8 | High | Moderate |

-

Laboratory Preference : MgBr₂-assisted bromination balances yield and cost.

-

Industrial Preference : HfCl₄ catalysis offers superior scalability and purity.

Challenges and Optimization Strategies

Steric Hindrance

The tert-butyl group impedes bromine access to the β-carbon. Solutions include:

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-tert-butyl-3,3-dimethylbutanamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of N-tert-butyl-3,3-dimethylbutanamide.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide (for halogen exchange) or other nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like acetone or dimethyl sulfoxide (DMSO).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Reduction Reactions: N-tert-butyl-3,3-dimethylbutanamide.

Oxidation Reactions: Oxidized derivatives with additional functional groups.

Scientific Research Applications

2-bromo-N-tert-butyl-3,3-dimethylbutanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-tert-butyl-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the tert-butyl and dimethylbutanamide groups provide steric hindrance and influence the compound’s reactivity. The exact pathways and molecular targets depend on the specific application and the nature of the reactions involved.

Comparison with Similar Compounds

N-tert-Butyl-2-Hydroxy-3,3-dimethyl-2-phenylbutanimine (4c)

- Structure : Derived from the reaction of 2-bromo-N-tert-butyl-3,3-dimethylbutanamide with phenyl Grignard reagents.

- Reactivity : The bromine is replaced by a hydroxyl and phenyl group, forming a ketimine. This product is stable under basic conditions but prone to hydrolysis in acidic media .

- Applications : Used in the synthesis of tertiary amines and ketones.

(R)-N-((S)-1-Aminopropan-2-yl)-2,4-Dihydroxy-3,3-dimethylbutanamide Hydrochloride (12′)

- Structure: Features hydroxyl groups at C2 and C4 and an amino-propan-2-yl substituent.

- Stability : The hydrochloride salt is hygroscopic and unstable, requiring immediate use in downstream reactions .

- Applications : Intermediate in antimalarial drug synthesis (e.g., MMV693183), leveraging its polar hydroxyl groups for improved aqueous solubility .

N-[(R/S)-1-(2,4-Dichlorophenyl)ethyl]-2-Cyano-3,3-dimethylbutanamide (S-2900/S-2900S)

- Structure: Contains a cyano group at C2 and a dichlorophenyl-ethyl substituent.

- Metabolism: In rats, the cyano group undergoes oxidation to carboxylic acid, while the dichlorophenyl moiety resists degradation, leading to 16 identified metabolites .

- Applications : Investigated as a fungicide (Delaus), with stereoisomers showing differential metabolic rates .

2-Bromo-3,3-Dimethyl-N-(2,4,6-trimethylphenyl)butanamide

- Structure : Substituted with a mesityl (2,4,6-trimethylphenyl) group.

- Steric Effects : The bulky mesityl group increases steric hindrance, reducing nucleophilic attack at the amide carbonyl.

- Applications: Potential use in catalysis or as a hindered ligand in coordination chemistry .

(S)-2-Amino-3,3-dimethylbutanamide Hydrochloride

- Structure: Replaces bromine with an amino group.

- Reactivity: The amino group enhances nucleophilicity, enabling peptide coupling reactions (e.g., with TBTU) .

- Applications : Building block in pharmaceutical synthesis, particularly for analogs requiring hydrogen-bonding motifs .

Comparative Data Table

Key Findings and Insights

- Reactivity: Bromine in this compound facilitates substitution reactions, whereas cyano or amino groups promote oxidation or coupling, respectively.

- Stability: Steric bulk (e.g., tert-butyl, mesityl) enhances stability but reduces solubility. Polar groups (e.g., hydroxyl, amino) improve solubility at the cost of hygroscopicity.

- Biological Relevance: Cyano and dichlorophenyl substituents (as in S-2900) enhance metabolic complexity, whereas brominated analogs are more suited for synthetic intermediates.

Biological Activity

2-Bromo-N-tert-butyl-3,3-dimethylbutanamide (CAS Number: 14387-96-3) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C₁₀H₂₀BrNO

- IUPAC Name : this compound

- Molecular Weight : 236.18 g/mol

Its structure includes a bromine atom, which is crucial for its reactivity and biological interactions, along with a tert-butyl group and a dimethylbutanamide moiety that contribute to its steric and electronic properties.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The bromine atom is known to participate in electrophilic substitution reactions, while the tert-butyl and dimethyl groups provide steric hindrance that can influence the compound's reactivity. These interactions may lead to modulation of enzymatic activity or inhibition of specific biological pathways.

Anticonvulsant Activity

Research has indicated that compounds structurally related to this compound exhibit anticonvulsant properties. A study on functionalized amino acids and α-aminoamides showed that certain derivatives could significantly reduce seizure activity in animal models. Although specific data on this compound is limited, its structural similarity suggests potential efficacy in seizure models .

Pain Modulation

Another area of interest is the compound's potential role in pain modulation. In various studies involving related compounds, significant reductions in pain responses were observed in models of inflammatory pain. For instance, certain derivatives demonstrated effective attenuation of mechanical allodynia in rat models . While direct studies on this compound are not extensively documented, these findings imply a possible therapeutic avenue.

Case Studies and Research Findings

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable building block in organic synthesis. Its potential applications include:

- Synthesis of Pharmaceutical Compounds : It can serve as an intermediate in the development of new drugs due to its reactive bromine atom.

- Development of Specialty Chemicals : The compound is utilized in creating materials with specific properties tailored for industrial applications.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-N-tert-butyl-3,3-dimethylbutanamide, and how can reaction selectivity be controlled?

Methodological Answer: The synthesis of brominated amides like this compound typically involves bromination of a precursor molecule. For example, bromination of tertiary amides often requires controlled conditions (e.g., low temperature, inert atmosphere) to avoid over-bromination or side reactions. A common approach involves using brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators or light to ensure regioselectivity . Key steps include:

- Precursor preparation : Start with N-tert-butyl-3,3-dimethylbutanamide.

- Bromination : Introduce bromine at the β-position using NBS under anhydrous conditions (e.g., in CCl₄ or DCM) at 0–5°C.

- Purification : Column chromatography or recrystallization to isolate the product.

Monitor reaction progress via TLC or HPLC, and confirm regiochemistry using ¹H/¹³C NMR (e.g., coupling constants for vicinal protons) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods ensures accurate characterization:

- NMR spectroscopy : ¹H NMR can confirm the presence of tert-butyl groups (δ ~1.2–1.4 ppm) and bromine-induced deshielding in adjacent protons. ¹³C NMR identifies carbonyl (C=O, δ ~165–175 ppm) and quaternary carbons.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).

- X-ray crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for structurally similar brominated amides (e.g., bond angles, torsional strain analysis) .

- IR spectroscopy : Confirm amide C=O stretch (~1640–1680 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly in enzyme inhibition studies?

Methodological Answer: To evaluate biological activity:

- Target selection : Prioritize enzymes with known sensitivity to brominated amides (e.g., proteases, kinases).

- In vitro assays : Use fluorogenic or chromogenic substrates to measure enzyme inhibition kinetics. For example:

- IC₅₀ determination : Dose-response curves under standardized pH and temperature.

- Mechanistic studies : Pre-incubate the enzyme with the compound to assess time-dependent inhibition.

- Structural analysis : Co-crystallize the compound with the target enzyme to identify binding modes (e.g., halogen bonding with active-site residues) .

Q. What strategies resolve contradictions in reported synthetic yields or purity levels for this compound?

Methodological Answer: Discrepancies in synthesis outcomes often arise from variations in:

- Reagent quality : Use ultra-dry solvents and freshly distilled brominating agents.

- Reaction monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates.

- Orthogonal validation : Cross-verify purity via HPLC (using a C18 column) and differential scanning calorimetry (DSC) to detect polymorphic impurities.

For example, CAS RN cross-referencing (e.g., [1428537-19-2] for related brominated compounds) ensures batch consistency .

Q. How can computational modeling aid in predicting the reactivity or stability of this compound?

Methodological Answer: Computational tools provide insights into:

- Reactivity : Density Functional Theory (DFT) calculates electrophilicity indices to predict bromine’s susceptibility to nucleophilic attack.

- Degradation pathways : Molecular dynamics (MD) simulations model hydrolysis under acidic/basic conditions.

- Solubility : COSMO-RS predicts solubility in various solvents, guiding formulation studies.

Validate models with experimental data (e.g., comparing predicted vs. observed hydrolysis rates in buffer solutions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.